ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE
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Overview
Description
ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE typically involves the following steps:
Formation of 3-METHYLPIPERIDINE: This can be synthesized through the hydrogenation of pyridine derivatives.
Acetylation: The 3-METHYLPIPERIDINE is then acetylated using acetic anhydride to form 3-METHYLPIPERIDINOACETIC ACID.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments (temperature, pressure) would be essential to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines or benzoates.
Scientific Research Applications
ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-AMINOBENZOATE: Similar structure but lacks the piperidine moiety.
3-METHYLPIPERIDINE: Contains the piperidine ring but lacks the benzoate group.
BENZOCAINE: An ester of p-aminobenzoic acid, used as a local anesthetic
Uniqueness
ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE is unique due to its combined structure of a piperidine ring and a benzoate ester, which imparts specific chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
ethyl 4-[[2-(3-methylpiperidin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-22-17(21)14-6-8-15(9-7-14)18-16(20)12-19-10-4-5-13(2)11-19/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPHKWISZAZQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCC(C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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